
1-(1-Adamantyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane derivatives are a group of compounds that have diverse applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . They are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Synthesis Analysis
The synthesis of adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1-adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .Molecular Structure Analysis
Adamantane is a tricyclic molecule that appears as a building block in organic synthesis alongside other common aliphatic compounds . The structure of adamantane derivatives can be investigated using quantum-chemical calculations .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides .Applications De Recherche Scientifique
Antimicrobial Activity
1-adamantyl isobutanol and its derivatives have been investigated for their antimicrobial properties. Researchers have synthesized N-(1-adamantyl)carbothioamide derivatives, which exhibited potent antibacterial activity against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans . These findings suggest potential applications in combating microbial infections.
Hypoglycemic Effects
In addition to its antimicrobial properties, 1-adamantyl isobutanol has shown promise in managing blood glucose levels. In a study using streptozotocin-induced diabetic rats, compound 5c (a derivative of 1-adamantyl isobutanol) significantly reduced serum glucose levels compared to the standard drug gliclazide . This indicates potential applications in diabetes management.
Influenza A Virus Treatment
1-(1-Adamantyl)ethylamine hydrochloride, a related compound, has been indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults . Although not directly 1-adamantyl isobutanol, this highlights the adamantane scaffold’s antiviral potential.
Hydrazide-Hydrazones Synthesis
Researchers have synthesized hydrazide-hydrazones containing a 1-adamantane carbonyl moiety by reacting 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones. These compounds were tested for activity against Gram-negative and Gram-positive bacteria, as well as Candida albicans . This work suggests potential applications in antimicrobial research.
Antiviral Properties
While not directly related to 1-adamantyl isobutanol, adamantane derivatives have long been known for their antiviral activity against influenza A and HIV viruses . The adamantane core’s structural features contribute to its antiviral effects.
Central Nervous System Effects
Some adamantane derivatives have been associated with central nervous system properties . Although not specific to 1-adamantyl isobutanol, this highlights the diverse pharmacological effects of adamantane-based compounds.
Orientations Futures
Research in adamantane chemistry, particularly those involving double-bonded adamantane derivatives, is promising. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Future research may focus on the development of novel methods for their preparation and the investigation of their chemical and catalytic transformations .
Propriétés
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYOXUXJQXEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-methylpropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

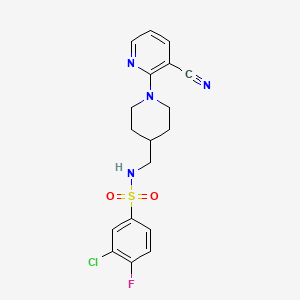
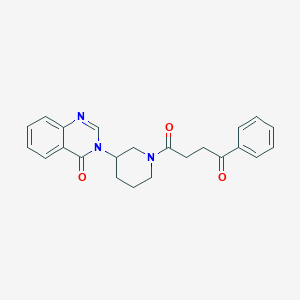
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2543651.png)
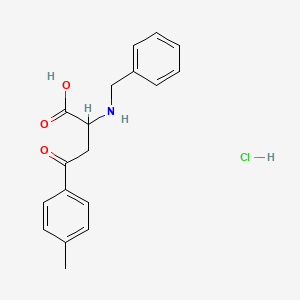
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)


![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)
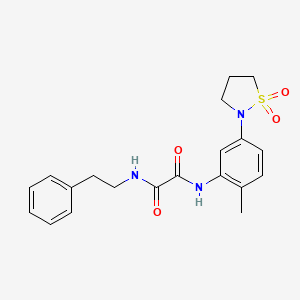
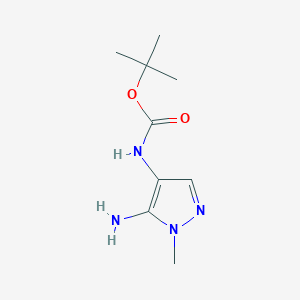
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)
![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
